molecular formula C11H12BrN B15255558 7-bromo-3-(propan-2-yl)-1H-indole

7-bromo-3-(propan-2-yl)-1H-indole

Cat. No.: B15255558
M. Wt: 238.12 g/mol
InChI Key: YOHDNEPGNLLFJA-UHFFFAOYSA-N
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Description

7-Bromo-3-(propan-2-yl)-1H-indole is a brominated indole derivative. Indole derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of a bromine atom at the 7th position and a propan-2-yl group at the 3rd position makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3-(propan-2-yl)-1H-indole typically involves the bromination of 3-(propan-2-yl)-1H-indole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indole ring in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in a solvent like acetic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for better control over reaction parameters and product quality.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-(propan-2-yl)-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Oxidation Reactions: The indole ring can be oxidized to form indole-2,3-diones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the indole ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted indoles, depending on the nucleophile used.

    Oxidation Reactions: Products include indole-2,3-diones and other oxidized derivatives.

    Reduction Reactions: Products include de-brominated indoles and reduced indole derivatives.

Scientific Research Applications

7-Bromo-3-(propan-2-yl)-1H-indole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 7-bromo-3-(propan-2-yl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the propan-2-yl group can influence the compound’s binding affinity and selectivity towards these targets, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-1H-indole: Lacks the propan-2-yl group, which may affect its biological activity and chemical reactivity.

    3-(Propan-2-yl)-1H-indole:

    7-Chloro-3-(propan-2-yl)-1H-indole: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and biological activity.

Uniqueness

7-Bromo-3-(propan-2-yl)-1H-indole is unique due to the presence of both the bromine atom and the propan-2-yl group

Properties

Molecular Formula

C11H12BrN

Molecular Weight

238.12 g/mol

IUPAC Name

7-bromo-3-propan-2-yl-1H-indole

InChI

InChI=1S/C11H12BrN/c1-7(2)9-6-13-11-8(9)4-3-5-10(11)12/h3-7,13H,1-2H3

InChI Key

YOHDNEPGNLLFJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CNC2=C1C=CC=C2Br

Origin of Product

United States

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